molecular formula C6H11N3O4 B3344124 Citramide CAS No. 597-59-1

Citramide

Cat. No.: B3344124
CAS No.: 597-59-1
M. Wt: 189.17 g/mol
InChI Key: MPQPXMRGNQJXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Citramide, also known as cetrimide, is a quaternary ammonium compound that serves as a cationic surfactant. It is widely used for its antiseptic properties and is commonly found in various formulations for cleaning and disinfecting purposes. This compound is effective against a broad spectrum of microorganisms, including bacteria and fungi, making it a valuable component in medical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Citramide can be synthesized through the reaction of 1-bromotetradecane with trimethylamine. The reaction is typically carried out in an ethanol solution under a nitrogen atmosphere at room temperature. The product is then filtered, washed with ethyl acetate, and dried under high vacuum .

Industrial Production Methods: In industrial settings, this compound is produced by refluxing 1-bromotetradecane with trimethylamine in isopropyl alcohol for 48 hours. The solvent is then removed by distillation, and the product is recrystallized from a mixture of absolute alcohol and dry ethyl ether .

Chemical Reactions Analysis

Types of Reactions: Citramide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the structure of this compound, leading to the formation of different derivatives.

    Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine or bromine are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated this compound compounds .

Scientific Research Applications

Citramide has a wide range of scientific research applications, including:

Mechanism of Action

Citramide exerts its effects by disrupting the cell membranes of microorganisms. As a cationic surfactant, it interacts with the negatively charged components of microbial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism makes this compound effective against a wide range of bacteria and fungi .

Comparison with Similar Compounds

  • Dodecyltrimethylammonium bromide
  • Tetradecyltrimethylammonium bromide
  • Hexadecyltrimethylammonium bromide

Comparison: Citramide is unique due to its specific combination of alkyl chain length and quaternary ammonium structure, which provides optimal antimicrobial activity. Compared to similar compounds, this compound exhibits a balanced efficacy against both gram-positive and gram-negative bacteria, making it a versatile antiseptic agent .

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O4/c7-3(10)1-6(13,5(9)12)2-4(8)11/h13H,1-2H2,(H2,7,10)(H2,8,11)(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQPXMRGNQJXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)C(CC(=O)N)(C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208408
Record name Citramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597-59-1
Record name 2-Hydroxy-1,2,3-propanetricarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=597-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Citramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.005
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Citramide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV6E26KT6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Citramide
Reactant of Route 2
Reactant of Route 2
Citramide
Reactant of Route 3
Reactant of Route 3
Citramide
Reactant of Route 4
Reactant of Route 4
Citramide
Reactant of Route 5
Citramide
Reactant of Route 6
Citramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.